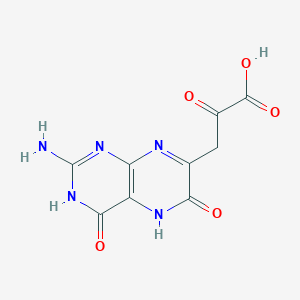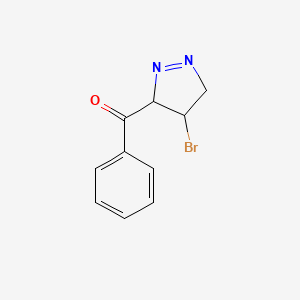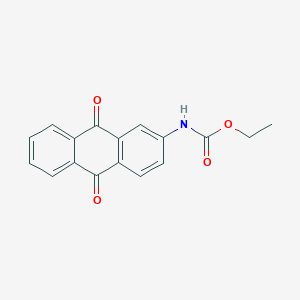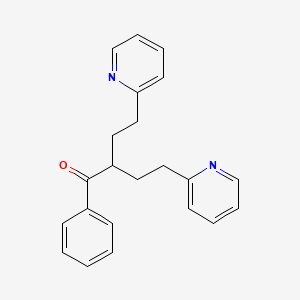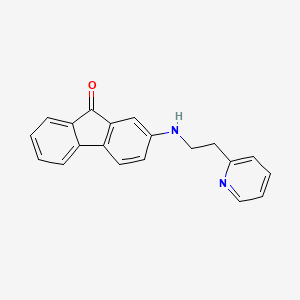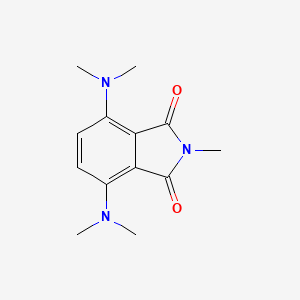
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two dimethylamino groups attached to the isoindole core, which imparts distinct electronic and steric characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4,7-dichloro-2-methylisoindole-1,3-dione with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by dimethylamino groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
科学研究应用
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
4,7-Bis(dimethylamino)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
4,7-Bis(dimethylamino)-2-phenylisoindole-1,3(2H)-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and electronic properties, which make it suitable for applications in various fields, including materials science and medicinal chemistry.
属性
CAS 编号 |
10553-35-2 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
4,7-bis(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)8-6-7-9(15(3)4)11-10(8)12(17)16(5)13(11)18/h6-7H,1-5H3 |
InChI 键 |
QLNMYWDDVBGATO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


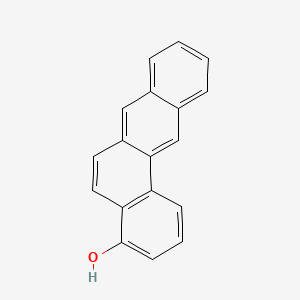

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

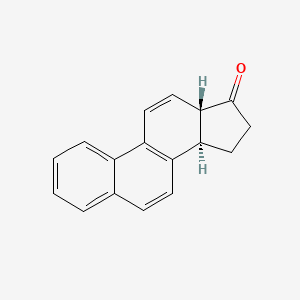
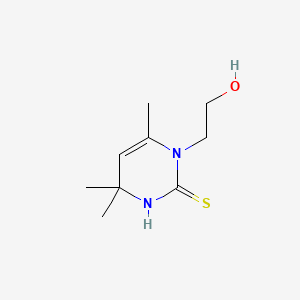

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
